3,5-Di(hydroxymethyl)phenol
Overview
Description
3,5-Di(hydroxymethyl)phenol is an organic compound with the molecular formula C8H10O3. It is a phenolic compound characterized by the presence of two hydroxymethyl groups attached to the benzene ring at the 3 and 5 positions.
Mechanism of Action
Biochemical Pathways
Phenolic compounds, including 3,5-Di(hydroxymethyl)phenol, are involved in various biochemical pathways. They are synthesized via the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The affected pathways and their downstream effects can vary widely depending on the specific phenolic compound and its targets.
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
These interactions often involve hydrogen bonding, hydrophobic interactions, and covalent bonding
Cellular Effects
Phenolic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 3,5-Di(hydroxymethyl)phenol in animal models have not been reported. Studies on other phenolic compounds suggest that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Phenolic compounds are typically metabolized through phase I and phase II metabolic reactions, which can involve various enzymes and cofactors
Transport and Distribution
Phenolic compounds can interact with various transporters and binding proteins, which can affect their localization or accumulation
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Di(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the hydroxymethylation of phenol using formaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the phenol reacting with formaldehyde to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .
Chemical Reactions Analysis
Types of Reactions
3,5-Di(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 3,5-dicarboxyphenol.
Reduction: Formation of 3,5-dihydroxymethylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
3,5-Di(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of resins, adhesives, and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Di(hydroxymethyl)phenol
- 2,5-Di(hydroxymethyl)phenol
- 4,4’-Dihydroxy-3,5-di(hydroxymethyl)diphenyl methane
Uniqueness
3,5-Di(hydroxymethyl)phenol is unique due to the specific positioning of its hydroxymethyl groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3,5-bis(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWPXJYAIJZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364030 | |
Record name | 3,5-Di(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153707-56-3 | |
Record name | 3,5-Di(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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